2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol
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Overview
Description
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is an organic compound with the molecular formula C13H23NO2Si. It is a colorless to almost colorless clear liquid, known for its stability and compatibility in various chemical reactions. This compound is often used as a reagent in organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-pyridyl ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified through distillation or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to cleave the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
Similar Compounds
2-[Tert-butyl(dimethyl)silyl]oxyethanol: Similar structure but lacks the pyridyl group.
2-[Tert-butyl(dimethyl)silyl]oxyacetaldehyde: Contains an aldehyde group instead of an alcohol.
2-[Tert-butyl(dimethyl)silyl]oxyethylamine: Features an amine group instead of an alcohol
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol is unique due to the presence of the pyridyl group, which can participate in additional interactions and reactions compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H23NO2Si |
---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9,12,15H,10H2,1-5H3 |
InChI Key |
WKYRJYLECFRJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=N1)O |
Origin of Product |
United States |
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